molecular formula C10H12N2O5 B8544300 N-(2-Nitrophenyl)-DL-serine methyl ester

N-(2-Nitrophenyl)-DL-serine methyl ester

Cat. No.: B8544300
M. Wt: 240.21 g/mol
InChI Key: RHCFKJIWZXFVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Nitrophenyl)-DL-serine methyl ester is a useful research compound. Its molecular formula is C10H12N2O5 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

methyl 3-hydroxy-2-(2-nitroanilino)propanoate

InChI

InChI=1S/C10H12N2O5/c1-17-10(14)8(6-13)11-7-4-2-3-5-9(7)12(15)16/h2-5,8,11,13H,6H2,1H3

InChI Key

RHCFKJIWZXFVGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CO)NC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 15.66 g of 1-fluoro-2-nitrobenzene (VII), 16.87 g of potassium carbonate, 100 ml of 95% ethanol, and 40 ml of water are added 11.66 g of DL-serine. The reaction is stirred at 90° overnight and then cooled. The solvents are removed under vacuum and the residue is azeotroped with toluene to remove residual water. The resulting solid is washed with ether and toluene to remove unreacted 1-fluoro-2-nitrobenzene. The solid is then stirred for 18 hr at 20°-25° in 80 ml of DMF with 15.34 g of potassium carbonate and 24 ml of iodomethane. Excess iodomethane and DMF are then removed under vacuum and the residue is partitioned between a mixture of methylene chloride, chloroform and water. The organic layers are dried over sodium sulfate and concentrated. Ethyl ether and hexane are added to the residue and the solid is collected and dried to give the title compound, mp 138°-140°; NMR (CDCl3) 2.15, 3.83, 4.10, 4.41, 6.73-6.81, 7.46, 8.22, 8.60 δ.
Quantity
15.66 g
Type
reactant
Reaction Step One
Quantity
16.87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
DL-serine
Quantity
11.66 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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